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Introduction
CBP-1018 is a first-in-class, innovative peptide-drug conjugate (PDC) developed by Coherent

Biopharma, representing a significant advancement in the field of targeted cancer therapy.[1][2]

This technical guide provides a comprehensive overview of CBP-1018, including its

mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

CBP-1018 is designed based on Coherent Biopharma's proprietary Bi-XDC (bi-ligand drug

conjugate) platform, which utilizes a dual-ligand system to enhance tumor targeting and

payload delivery.[3][4]

Core Components and Structure
CBP-1018 is a complex molecule composed of three key components:

Dual-Targeting Ligand: A peptide-based ligand system that simultaneously targets two

receptors highly expressed on cancer cells: Prostate-Specific Membrane Antigen (PSMA)

and Folate Receptor alpha (FRα).[1][5]

Cytotoxic Payload: The potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[1][5]
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Linker: A tri-functional, enzyme-cleavable linker (MC-Val-Cit-PABC) that connects the dual-

ligand to the MMAE payload, designed to be stable in circulation and release the payload

within the tumor microenvironment.[4][5][6]

Mechanism of Action
The dual-ligand targeting strategy of CBP-1018 provides a significant advantage over

traditional single-ligand PDCs. By binding to both PSMA and FRα on the tumor cell surface,

CBP-1018 achieves a synergistic increase in binding affinity and internalization.[1] This "bi-

ligand synergy" allows for more efficient and specific delivery of the MMAE payload to cancer

cells, even in the presence of competing endogenous ligands.[1] Once internalized, the linker is

cleaved by intracellular enzymes, releasing MMAE to disrupt microtubule dynamics, leading to

cell cycle arrest and apoptosis.[6][7]
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Caption: Mechanism of Action of CBP-1018.

Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of CBP-1018 across a

range of cancer models.

In Vitro Binding Affinity
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Cell-based binding experiments have shown that the dual-ligand approach of CBP-1018 results

in significantly stronger binding to tumor cells compared to the sum of two mono-ligand drug

conjugates.[1] Furthermore, in the presence of competing endogenous ligands, CBP-1018
maintained approximately 80% of its receptor binding, whereas the mono-ligand conjugate lost

over 90% of its binding.[1]

In Vivo Efficacy
CBP-1018 has shown significant anti-tumor activity in various patient-derived xenograft (PDX)

and cell-derived xenograft (CDX) models of solid tumors, including lung, ovarian, prostate,

breast, and pancreatic cancer.[1] In these models, CBP-1018 achieved up to 96% tumor

growth inhibition (TGI).[1][8]

Cancer Model Efficacy (TGI) Reference

Lung Cancer Up to 96% [1][8]

Ovarian Cancer Up to 96% [1][8]

Prostate Cancer Up to 96% [1][8]

Breast Cancer Up to 96% [1][8]

Pancreatic Cancer Up to 96% [1][8]

Clinical Development
CBP-1018 is currently being evaluated in a Phase 1, multi-center, open-label, dose-escalation

and dose-expansion study in patients with advanced solid tumors (NCT04928612).[1][9]

Study Design
The Phase 1 study consists of two parts:

Part A: Dose Escalation: This part aims to evaluate the safety, tolerability, pharmacokinetics

(PK), and preliminary efficacy of CBP-1018 to determine the maximum tolerated dose (MTD)

and recommended Phase 2 dose (RP2D).[9] The dose escalation follows an accelerated

titration design at lower doses and an i3+3 design at higher doses.[1][9]
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Part B: Dose Expansion: This part will further evaluate the safety, efficacy, and

pharmacodynamics of CBP-1018 at the RP2D in specific patient cohorts.[9]
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Caption: CBP-1018 Phase 1 Clinical Trial Workflow.

Preliminary Clinical Results
As of December 31, 2023, 59 patients had been enrolled in the dose-escalation phase.[8] Key

findings include:

Safety and Tolerability: CBP-1018 was well-tolerated at dose levels from 0.03 mg/kg to 0.16

mg/kg administered intravenously every two weeks.[8] No dose-limiting toxicities (DLTs) were

observed, and the MTD was not reached.[2][8] The most common treatment-related adverse

events (TRAEs) of grade 3 or higher were hematological, including decreased neutrophil,

white blood cell, and lymphocyte counts.[8]

Pharmacokinetics: The plasma concentration of CBP-1018 decreased rapidly after

administration, while the released MMAE reached its maximum concentration at

approximately 2 hours and was cleared more slowly.[1][6] No accumulation of CBP-1018 or

MMAE was observed after multiple doses.[1]

Efficacy: Promising preliminary anti-tumor activity was observed, particularly in patients with

metastatic castration-resistant prostate cancer (mCRPC).[8] In seven evaluable mCRPC

patients treated at 0.14 mg/kg or higher, the best overall response included three partial

responses (PR) and four stable diseases (SD), resulting in an objective response rate (ORR)

of 42.9% and a disease control rate (DCR) of 100%.[8] The overall median radiographic

progression-free survival (rPFS) was 9.2 months in 28 evaluable mCRPC patients.[8]
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Parameter Value Patient Population Reference

Safety

Dose Limiting

Toxicities (DLTs)
0

All patients (up to 0.16

mg/kg)
[2][8]

Maximum Tolerated

Dose (MTD)
Not Reached

All patients (up to 0.16

mg/kg)
[2][8]

Pharmacokinetics

CBP-1018 t1/2z 0.54 - 1.15 h mCRPC patients [1]

Free MMAE t1/2z 38.27 - 57.27 h mCRPC patients [1]

Efficacy (mCRPC at

≥0.14 mg/kg)

Objective Response

Rate (ORR)
42.9% 7 evaluable patients [8]

Disease Control Rate

(DCR)
100% 7 evaluable patients [8]

Median Radiographic

Progression-Free

Survival (rPFS)

9.2 months 28 evaluable patients [8]

Experimental Protocols
In Vitro Binding Assay
Objective: To assess the binding affinity of CBP-1018 to target receptors on cancer cells.

Methodology (Assumed):

Cell Culture: Cancer cell lines overexpressing PSMA and/or FRα (e.g., LNCaP for PSMA,

HeLa for FRα) are cultured under standard conditions.

Ligand Competition Assay: Cells are incubated with a fluorescently labeled version of CBP-
1018 in the presence of increasing concentrations of unlabeled CBP-1018 or mono-ligand
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competitors.

Flow Cytometry: The binding of the fluorescently labeled CBP-1018 is quantified using flow

cytometry.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine

the binding affinity.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CBP-1018 in animal models.

Methodology (Assumed):

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are

subcutaneously implanted into the flanks of the mice.

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment

groups and administered CBP-1018, a vehicle control, or a comparator drug intravenously at

specified doses and schedules.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the

mean tumor volume between the treated and control groups.

Phase 1 Clinical Trial Protocol (NCT04928612)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of

CBP-1018 in patients with advanced solid tumors.

Key Methodologies:

Patient Population: Adults with pathologically documented advanced solid tumors, including

mCRPC, advanced renal cell cancer (RCC), and advanced lung squamous cell cancer

(LSCC), who have an ECOG performance status of 0-1.[9]
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Drug Administration: CBP-1018 is administered intravenously every two weeks in a 4-week

cycle.[1][9]

Safety and Tolerability Assessment: Adverse events are monitored and graded according to

the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-

CTCAE). Dose-limiting toxicities are evaluated during the first 28 days of treatment.[9]

Pharmacokinetic Analysis: Plasma samples are collected at predetermined time points to

measure the concentrations of CBP-1018 and free MMAE using a validated LC-MS/MS

method.[6]

Efficacy Evaluation: Tumor response is assessed according to the Response Evaluation

Criteria in Solid Tumors (RECIST) version 1.1 and the Prostate Cancer Working Group 3

(PCWG3) criteria for mCRPC patients.[1]

Conclusion
CBP-1018 is a promising novel peptide-drug conjugate with a unique dual-targeting

mechanism that enhances its specificity and potency. Preclinical data have demonstrated

significant anti-tumor activity, and early clinical results in patients with advanced solid tumors,

particularly mCRPC, are encouraging. The favorable safety profile and preliminary efficacy data

support the continued development of CBP-1018 as a potential new therapeutic option for

cancer patients. Further investigation in larger clinical trials is warranted to fully elucidate its

clinical benefits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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